molecular formula C20H23N3OS B4735687 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4735687
M. Wt: 353.5 g/mol
InChI Key: DPCCFYPDNAVJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPT is a gamma-secretase inhibitor that has been shown to have a significant impact on cellular processes such as cell differentiation, proliferation, and apoptosis.

Mechanism of Action

3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of various proteins, including amyloid precursor protein (APP). By inhibiting gamma-secretase, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide reduces the production of amyloid beta peptides, which are known to accumulate in the brains of Alzheimer's disease patients. In addition, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to promote the differentiation of stem cells into specific cell types by inhibiting the Notch signaling pathway.
Biochemical and Physiological Effects:
3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In stem cells, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide promotes the differentiation of stem cells into specific cell types by inhibiting the Notch signaling pathway. In neurodegenerative diseases, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide reduces the production of amyloid beta peptides, which are known to accumulate in the brains of Alzheimer's disease patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its specificity for gamma-secretase inhibition. 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of gamma-secretase in various cellular processes. However, one of the main limitations of using 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its cytotoxicity at high concentrations. This can make it difficult to study the long-term effects of 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide on cellular processes.

Future Directions

There are several future directions for research related to 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more specific gamma-secretase inhibitors that have minimal off-target effects. Another area of research is the identification of new cellular processes that are regulated by gamma-secretase and the development of new tools for studying these processes. Finally, there is a need for more research on the long-term effects of 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide on cellular processes, particularly in the context of neurodegenerative diseases.

Scientific Research Applications

3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and neurodegenerative diseases. In cancer research, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In stem cell research, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been used to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In neurodegenerative diseases, 3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to have a neuroprotective effect by reducing the production of amyloid beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

3,5-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-11-15(2)13-16(12-14)19(24)22-20(25)21-17-5-7-18(8-6-17)23-9-3-4-10-23/h5-8,11-13H,3-4,9-10H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCCFYPDNAVJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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